Ac-ANW-AMC
Description
Significance of the Proteasome System in Cellular Homeostasis
Cellular homeostasis, the ability of a cell to maintain a stable internal environment, relies heavily on the efficient removal of damaged, misfolded, or unneeded proteins. The proteasome, a large multi-catalytic protease complex, is the primary machinery responsible for this crucial task abcam.comfrontiersin.org. Proteins destined for degradation by the 26S proteasome are typically tagged with a polyubiquitin (B1169507) chain, which serves as a signal for recognition and entry into the proteasome's catalytic core abcam.comwikipedia.org. Within the proteasome, these proteins are unfolded and cleaved into short peptides wikipedia.org. This controlled protein turnover is vital for preventing the accumulation of potentially toxic protein aggregates and for regulating the timely degradation of key regulatory proteins, thereby influencing a wide array of cellular functions abcam.comfrontiersin.org.
Overview of Immunoproteasome Function and Distinct Catalytic Subunits
While the standard proteasome is constitutively expressed in most cells, specialized forms of the proteasome exist, including the immunoproteasome abcam.comnih.gov. The immunoproteasome is particularly important in immune cells and its expression can be induced in other cell types by pro-inflammatory cytokines like interferon-gamma (IFN-γ) nih.govfrontiersin.org. A key distinction of the immunoproteasome lies in its catalytic subunits. In the standard 20S proteasome core, the catalytic activities are primarily associated with the β1, β2, and β5 subunits, which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively, cleaving after acidic, basic, and hydrophobic residues nih.govnih.govmdpi.com. In the immunoproteasome, these constitutive subunits are replaced by inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7) nih.govfrontiersin.orgnih.gov. This substitution alters the proteolytic specificity of the immunoproteasome, favoring the generation of peptides with hydrophobic or basic C-termini, which are preferentially presented by MHC class I molecules for the activation of CD8+ T cells frontiersin.orgnih.gov. This altered cleavage pattern is crucial for effective antigen presentation and the initiation of adaptive immune responses frontiersin.orgnih.gov.
| Proteasome Type | Catalytic Subunits | Primary Cleavage Specificity |
| Standard Proteasome | β1, β2, β5 | Caspase-like, Trypsin-like, Chymotrypsin-like |
| Immunoproteasome | β1i, β2i, β5i | Altered; favors hydrophobic/basic C-termini |
The Role of Fluorogenic Substrates in Enzyme Activity Assessment
Assessing the specific enzymatic activities of proteasomes and their different subtypes is essential for understanding their function and for evaluating the efficacy of proteasome-targeting drugs. Fluorogenic substrates are invaluable tools for this purpose awi.detaylorfrancis.com. These substrates typically consist of a peptide sequence conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) south-bay-bio.comubpbio.com. In the intact substrate, the fluorescence of the fluorophore is quenched. However, upon enzymatic cleavage of the peptide bond by a protease, the fluorophore is released, resulting in a significant increase in fluorescence intensity awi.derndsystems.com. This increase in fluorescence can be easily monitored using a fluorometer or plate reader, providing a sensitive and quantitative measure of enzyme activity awi.deubpbio.commedchemexpress.com. The design of the peptide sequence can be tailored to target the specific cleavage preferences of different proteases or proteasome subunits biolscigroup.us.
Contextualization of Ac-ANW-AMC within Proteasome Enzymology
This compound (Acetyl-Ala-Asn-Trp-AMC) is a synthetic fluorogenic peptide substrate specifically designed for measuring the chymotrypsin-like activity of proteasomes south-bay-bio.comubpbio.comadipogen.com. Its peptide sequence, Ala-Asn-Trp, mimics a natural substrate site that is preferentially cleaved by the proteasome's chymotrypsin-like activity south-bay-bio.comadipogen.com. The conjugation of this peptide to the AMC fluorophore allows for the detection and quantification of this specific proteolytic activity through fluorescence measurement south-bay-bio.comubpbio.com.
Crucially, this compound has demonstrated a preference for being hydrolyzed by the immunoproteasome, particularly by its β5i (LMP7) subunit, compared to the constitutive proteasome south-bay-bio.comubpbio.comadipogen.com. This specificity makes this compound a valuable tool for researchers studying the activity of the immunoproteasome, especially its chymotrypsin-like site south-bay-bio.comubpbio.comadipogen.com. By measuring the rate of AMC release from this compound, researchers can assess the level of immunoproteasome chymotrypsin-like activity in various biological samples, such as purified proteasomes, cell lysates, or tissue extracts medchemexpress.comubpbio.comabclonal.com. This allows for the investigation of how immunoproteasome activity is modulated in different physiological and pathological conditions, as well as for screening and characterizing immunoproteasome inhibitors nih.gov. Studies have shown that this compound hydrolysis is effectively blocked by immunoproteasome inhibitors like ONX-0914, further supporting its use as a specific probe for immunoproteasome activity nih.gov.
| Substrate | Target Proteasome Subunit | Excitation (nm) | Emission (nm) |
| This compound | β5i (Immunoproteasome) | 345-360 medchemexpress.comcaymanchem.com | 440-460 medchemexpress.comcaymanchem.com |
Properties
Molecular Formula |
C30H32N6O7 |
|---|---|
Molecular Weight |
588.6 |
InChI Key |
ORTKHFLJSJQDKO-ZCWWJEROSA-N |
Appearance |
Lyophilized powder |
Key on ui application |
Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-AMC) is a 7-amino-4-methylcoumarin labeled fluorogenic peptidyl substrate hydrolyzed by the β5i subunit of the 20S immunoproteasome. |
Purity |
>99% |
sequence |
Acetyl-Ala-Asn-Trp-7-amido-4-methylcoumarin |
solubility |
Soluble in DMSO |
source |
Synthetic |
storage |
-20°C |
Synonyms |
Ac-ANW-AMC |
Origin of Product |
United States |
Molecular Mechanism of Action and Enzymatic Hydrolysis
Principles of Fluorogenic Peptide Substrate Design
Fluorogenic peptide substrates are engineered molecules that exhibit minimal fluorescence in their intact state but become highly fluorescent upon enzymatic cleavage. iris-biotech.dechempep.com This "turn-on" fluorescence signal enables sensitive and continuous monitoring of enzyme activity. iris-biotech.despringernature.com A common strategy involves conjugating a fluorophore, such as AMC, to a peptide sequence that is a target for a specific protease. caymanchem.comchempep.com In the intact substrate, the fluorescence of the reporter group is often quenched due to its proximity to other parts of the molecule or the peptide chain itself. caymanchem.combachem.com Upon hydrolysis of a specific peptide bond by the target enzyme, the fluorophore is released as a free molecule. caymanchem.comcaymanchem.com The free fluorophore then exhibits significantly enhanced fluorescence, with its intensity being directly proportional to the extent of enzymatic cleavage. chempep.comexplorationpub.com
The selection of the fluorophore and the peptide sequence are critical design considerations. The fluorophore should have distinct excitation and emission spectra that are easily detectable and preferably in a range that minimizes interference from autofluorescence of biological samples. iris-biotech.dephiphilux.com The peptide sequence must be a specific and efficient substrate for the enzyme of interest, ensuring that cleavage occurs primarily at the desired site. south-bay-bio.com
Hydrolysis of Ac-ANW-AMC by Immunoproteasome Subunits
This compound is specifically designed to be hydrolyzed by proteasomes, particularly the immunoproteasome. ubpbio.commobitec.com Proteasomes are multi-catalytic proteinase complexes responsible for the degradation of ubiquitinated and misfolded proteins within cells. ptglab.comgenecards.org The 20S core proteasome contains catalytic subunits with distinct proteolytic activities: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). portlandpress.com
The immunoproteasome is a specialized form of the proteasome induced by inflammatory cytokines like interferon-gamma (IFN-γ). portlandpress.comnih.gov In the immunoproteasome, the constitutive catalytic subunits β1, β2, and β5 are replaced by their inducible counterparts: β1i (LMP2/PSMB9), β2i (MECL1/PSMB10), and β5i (LMP7/PSMB8), respectively. portlandpress.comnih.gov
Specificity for the β5i (LMP7/PSMB8) Catalytic Site
This compound serves as a fluorogenic substrate primarily for the chymotrypsin-like activity of proteasomes, with a notable preference for the immunoproteasome compared to the constitutive proteasome. ubpbio.commobitec.com Specifically, research indicates that this compound is a substrate for the β5i (LMP7/PSMB8) subunit of the 20S immunoproteasome. caymanchem.comsouth-bay-bio.comadipogen.comglpbio.com Studies have validated the selectivity of this compound as a probe for β5i activity, demonstrating minimal cleavage in cellular extracts lacking the immunoproteasome. nih.gov This specificity makes this compound a valuable tool for selectively measuring the chymotrypsin-like activity mediated by the β5i subunit in various biological contexts. ubpbio.comsouth-bay-bio.commobitec.com
Cleavage of the Peptide Bond Preceding 7-Amino-4-methylcoumarin (B1665955) (AMC)
The hydrolysis of this compound by the immunoproteasome involves the cleavage of the peptide bond that links the C-terminal Tryptophan (Trp) residue of the Ac-ANW peptide to the amino group of the AMC fluorophore. caymanchem.comcaymanchem.com This specific cleavage event liberates the free AMC molecule, which is significantly more fluorescent than the intact conjugate. caymanchem.comcaymanchem.comchempep.com The design of the substrate, with AMC conjugated through an amide bond to the C-terminus of the peptide, is a common strategy for developing fluorogenic substrates for proteases that cleave at specific peptide sequences. bachem.com
Spectroscopic Characteristics of AMC Release
The release of free 7-Amino-4-methylcoumarin (AMC) upon enzymatic hydrolysis of this compound is detected and quantified based on the distinct spectroscopic properties of the liberated fluorophore. caymanchem.comcaymanchem.com
Excitation and Emission Wavelength Profiles of Liberated AMC
Free AMC exhibits characteristic excitation and emission wavelength profiles in the ultraviolet and blue regions of the spectrum. The excitation maximum for free AMC is typically around 340-365 nm, and its emission maximum is in the range of 440-460 nm. caymanchem.comcaymanchem.combachem.comglpbio.comsigmaaldrich.com These wavelengths are commonly used in fluorometric assays to detect the presence and quantity of released AMC. ubpbio.comglpbio.commedchemexpress.comubpbio.com
Here is a summary of reported excitation and emission wavelengths for free AMC:
| Source | Excitation Maximum (nm) | Emission Maximum (nm) |
| UBPBio ubpbio.comubpbio.com | 360 | 460 |
| MedChemExpress medchemexpress.com | 345 | 445 |
| Cayman Chemical caymanchem.comcaymanchem.com | 340-360 / 345 | 440-460 / 445 |
| Sigma-Aldrich sigmaaldrich.com | 365-380 | 430-460 |
| AAT Bioquest aatbio.com | 341 | 441 |
| Bachem bachem.com | 360-380 | 440-460 |
| Thermo Fisher Scientific (Molecular Probes) thermofisher.com | 346 | 442 |
| South Bay Bio south-bay-bio.com | 345 | 445 |
| GlpBio glpbio.com | 345 / 360 | 445 / 460 |
| PMC nih.gov | 360 / 370 | 465 / 460 |
| Open Exploration Publishing explorationpub.com | 350 | 450 |
The fluorescence spectrum of AMC is generally pH-independent at or near physiological pH. bachem.com
Quantitative Detection of Enzymatic Activity through Fluorescence Intensity
Experiments are typically conducted using a fluorimeter or a fluorescence microplate reader capable of exciting the sample at the appropriate wavelength (e.g., 340-365 nm) and detecting the emitted fluorescence at the corresponding emission wavelength (e.g., 440-460 nm). ubpbio.comglpbio.commedchemexpress.comubpbio.com The rate of increase in fluorescence intensity is a direct measure of the enzyme's catalytic rate. ubpbio.comexplorationpub.com By comparing the fluorescence signal to a calibration curve generated using known concentrations of free AMC, the amount of product generated can be quantified, allowing for the determination of enzyme activity. explorationpub.com This continuous assay method provides a convenient and sensitive way to assess protease kinetics and activity in real-time. iris-biotech.despringernature.com
Data from research studies often involves measuring the linear slope of the fluorescence curve over a specific time period to represent the proteasome activity. ubpbio.com Background fluorescence from the substrate alone is typically subtracted to ensure accurate measurements. ubpbio.com
Enzyme Specificity and Selectivity Profiling of Ac Anw Amc
Differential Hydrolysis by Immunoproteasomes versus Constitutive Proteasomes
Research indicates that Ac-ANW-AMC is preferentially cleaved by immunoproteasomes compared to constitutive proteasomes. ubpbio.comadipogen.comsouth-bay-bio.comfishersci.comubpbio.commobitec.com This differential hydrolysis makes it a valuable tool for distinguishing the activity of these two proteasome forms. Studies have shown that in samples treated with interferon-gamma (IFN-γ), which induces immunoproteasome expression, there is a dramatic increase in the hydrolysis of this compound. nih.gov In contrast, the signal from this compound in the absence of IFN-γ induction is generally lower, although not negligible. nih.gov This suggests that while primarily a substrate for immunoproteasomes, some level of cleavage by constitutive proteasomes or other enzymes might occur, necessitating appropriate controls like using proteasome inhibitors (e.g., MG132 or ONX-0914) to subtract background activity. ubpbio.comglpbio.comnih.govubpbio.com
Quantitative data from studies comparing the hydrolysis of this compound in IFN-γ-treated versus untreated cells demonstrate a significant fold induction of activity, highlighting its responsiveness to immunoproteasome upregulation. For instance, one study reported a 14.8-fold increase in this compound hydrolysis in IFN-γ-treated samples compared to untreated controls. nih.gov
Subunit-Specific Targeting within the Immunoproteasome Complex
This compound is a fluorogenic substrate specifically designed for the β5i (LMP7/PSMB8) subunit of the 20S immunoproteasome. adipogen.comsouth-bay-bio.comfishersci.comcaymanchem.combertin-bioreagent.comglpbio.comrndsystems.comnih.gov The hydrolysis of this compound by the immunoproteasome is primarily attributed to the catalytic activity of this subunit. adipogen.comsouth-bay-bio.comcaymanchem.combertin-bioreagent.comglpbio.com
Studies employing immunoproteasome-specific inhibitors, such as ONX-0914, further support the β5i specificity of this compound. ONX-0914 is known to selectively and irreversibly target β5i. nih.govnih.gov Treatment with ONX-0914 effectively abolishes the fluorescence signal from this compound hydrolysis in cell lysates, demonstrating that the majority of the observed activity is due to β5i. nih.gov This selective inhibition pattern confirms this compound as a reliable probe for β5i activity. nih.govnih.gov
Comparison with Other Proteasome Fluorogenic Substrates
This compound is often used in conjunction with other fluorogenic substrates to profile the different catalytic activities of the proteasome and its various forms. The proteasome has three main catalytic activities: caspase-like (β1/β1i), trypsin-like (β2/β2i), and chymotrypsin-like (β5/β5i). portlandpress.comelifesciences.org
Ac-PAL-AMC (Ac-Pro-Ala-Leu-AMC) is another fluorogenic peptide substrate used to measure immunoproteasome activity, specifically targeting the β1i subunit, which exhibits caspase-like activity. nih.govubpbio.comportlandpress.compubcompare.aibiorxiv.orgnih.gov While both this compound and Ac-PAL-AMC are considered immunoproteasome substrates, they target different catalytic sites (β5i and β1i, respectively). nih.govubpbio.comportlandpress.combiorxiv.orgnih.gov Studies comparing the two substrates in IFN-γ-treated samples have shown that this compound can generate a more dynamic range of signal increase compared to Ac-PAL-AMC upon immunoproteasome induction. nih.gov Furthermore, the hydrolysis of Ac-PAL-AMC is less affected by the β5i-selective inhibitor ONX-0914 compared to this compound, reinforcing their distinct subunit specificities. nih.gov
Ac-WLA-AMC (Ac-Trp-Leu-Ala-AMC) is a fluorogenic substrate commonly used to measure the chymotrypsin-like activity of the constitutive proteasome, primarily targeting the β5 subunit. nih.govportlandpress.comelifesciences.orgpubcompare.aiuniversiteitleiden.nl Comparing this compound and Ac-WLA-AMC highlights the specificity of this compound for the immunoproteasome's chymotrypsin-like site (β5i) versus the constitutive proteasome's chymotrypsin-like site (β5c). While both substrates report on chymotrypsin-like activity, this compound is preferentially cleaved by β5i, and Ac-WLA-AMC is suggested to be a more specific substrate for the constitutive β5 subunit. nih.govelifesciences.orguniversiteitleiden.nl This distinction is crucial for researchers aiming to selectively measure the activity of either the immunoproteasome or the constitutive proteasome's chymotrypsin-like sites.
While this compound is considered specific for the immunoproteasome's β5i subunit, it is important to consider potential cross-reactivity with other proteases or even the constitutive proteasome, especially in complex biological samples like cell or tissue extracts. ubpbio.comubpbio.com Although studies indicate limited hydrolysis by the constitutive proteasome, background signal from non-proteasomal cleavage can occur. nih.govubpbio.com
To ensure assay fidelity and accurately quantify immunoproteasome β5i activity using this compound, it is recommended to include appropriate controls. This typically involves performing parallel reactions in the presence of a potent proteasome inhibitor, such as MG132, or more specifically, an immunoproteasome β5i-selective inhibitor like ONX-0914. ubpbio.comglpbio.comnih.govubpbio.com Subtracting the signal obtained in the presence of the inhibitor from the total signal provides a more accurate measurement of proteasome-specific, and ideally, β5i-specific activity. ubpbio.comubpbio.com Using a combination of this compound and a β5i-selective inhibitor like ONX-0914 is considered the most accurate approach for assessing immunoproteasome activity in complex samples. nih.govresearchgate.net
Table: Comparison of Fluorogenic Proteasome Substrates
| Substrate | Targeted Proteasome Form | Targeted Subunit | Catalytic Activity | Primary Specificity |
| This compound | Immunoproteasome | β5i | Chymotrypsin-like | Immunoproteasome β5i |
| Ac-PAL-AMC | Immunoproteasome | β1i | Caspase-like | Immunoproteasome β1i |
| Ac-WLA-AMC | Constitutive Proteasome | β5 | Chymotrypsin-like | Constitutive β5 |
| Suc-LLVY-AMC | Both | β5/β5i | Chymotrypsin-like | Both β5 and β5i |
| Z-LLE-AMC | Constitutive Proteasome | β1 | Caspase-like | Constitutive β1 |
| Boc-LRR-AMC | Both | β2/β2i | Trypsin-like | Both β2 and β2i |
| Ac-KQL-AMC | Both | β2/β2i | Trypsin-like | Both β2 and β2i |
| Z-ARR-AMC | Both | β2/β2i | Trypsin-like | Both β2 and β2i |
| Ac-RLR-AMC | Both | β2/β2i | Trypsin-like | Both β2 and β2i |
Table: Representative Data on Differential Hydrolysis (Illustrative Example based on Search Results)
| Sample Type | This compound Hydrolysis (Relative Fluorescence Units) | Fold Induction (vs. Untreated) |
| Untreated Cells | ~590 nih.gov | 1.0 |
| IFN-γ Treated Cells | ~8716 nih.gov | ~14.8 nih.gov |
Table: Effect of ONX-0914 on this compound Hydrolysis (Illustrative Example based on Search Results)
| ONX-0914 Concentration (µM) | This compound Hydrolysis (% of control) |
| 0 | 100 |
| 2.5 | ~11 nih.gov |
| 5 | ~5 nih.gov |
| 10 | ~2 nih.gov |
Methodological Applications of Ac Anw Amc in Proteasome Assays
Development of In Vitro Enzymatic Assays
Developing robust in vitro enzymatic assays using Ac-ANW-AMC involves optimizing several parameters to ensure accurate and sensitive measurement of proteasome activity.
Reaction Buffer Optimization for Immunoproteasome Activity
The efficiency and specificity of this compound cleavage by the immunoproteasome are significantly influenced by the reaction buffer composition. Typical reaction buffers for proteasome activity assays using this compound contain components such as Tris-HCl for pH buffering, salts like NaCl or KCl, and reducing agents such as dithiothreitol (B142953) (DTT) or beta-mercaptoethanol (βME). glpbio.comubpbio.compubcompare.ai Some protocols also include MgCl₂ and ATP, particularly when assaying the 26S proteasome, although 20S proteasome activity with peptide substrates like this compound can be measured in the presence of SDS for activation. glpbio.comsouth-bay-bio.comwindows.netpubcompare.ai Optimization of pH is crucial, with reported values often around pH 7.1 to 8.0 at 37°C. glpbio.comubpbio.compubcompare.ai The inclusion of proteasome activators like PA28α may also be considered depending on the specific research question and preparation of the proteasome (e.g., purified 20S). ubpbio.comnih.gov
Substrate Concentration Determination for Kinetic and Endpoint Measurements
Determining the appropriate concentration of this compound is essential for both kinetic and endpoint proteasome activity measurements. Working concentrations reported in the literature vary, typically ranging from 10 µM to 200 µM. glpbio.comubpbio.comadipogen.comsouth-bay-bio.comubpbio.comfishersci.commobitec.comfishersci.com For kinetic assays, it is often recommended to use substrate concentrations within the linear range of the enzyme's activity to accurately determine reaction rates. abcam.com Endpoint measurements involve incubating the reaction for a fixed period and measuring the total fluorescence produced, requiring sufficient substrate to be present for the duration of the assay. pubcompare.aiabcam.com Pilot studies using a range of substrate concentrations are often necessary to identify the optimal concentration for a specific experimental setup and sample type (e.g., purified proteasome, cell lysate). glpbio.comnih.gov
Instrumentation for Fluorescence Detection (e.g., Microplate Readers)
The detection of the liberated AMC fluorophore is typically performed using a fluorometer or a microplate reader equipped with appropriate excitation and emission filters. ubpbio.comubpbio.comfishersci.commobitec.comfishersci.commedchemexpress.comubpbio.com The excitation wavelength for AMC is commonly set between 340 nm and 360 nm, while the emission wavelength is monitored between 440 nm and 460 nm. glpbio.comubpbio.comadipogen.comsouth-bay-bio.comwindows.netubpbio.comfishersci.commobitec.comfishersci.commedchemexpress.comcaymanchem.comubpbio.comcalibrescientific.com Microplate readers allow for high-throughput screening and kinetic measurements over time, which is crucial for monitoring the continuous release of AMC as the substrate is cleaved. glpbio.comubpbio.compubcompare.aiabcam.commedchemexpress.combiorxiv.org
Application in Cellular Lysate Preparations
This compound is widely used to measure immunoproteasome activity in cellular lysates, providing insights into the enzyme's function in a more complex biological context. glpbio.compubcompare.ainih.govmedchemexpress.comubpbio.comubpbio.combiorxiv.orgabclonal.comaacrjournals.orgresearchgate.net
Sample Preparation Methodologies for Whole-Cell Lysates
Preparation of whole-cell lysates for proteasome activity assays using this compound typically involves cell lysis followed by clarification to remove cellular debris. Common lysis buffers are used, and homogenization techniques such as passing the lysate through a fine-gauge needle may be employed to ensure efficient cell disruption. medchemexpress.com Centrifugation is usually performed to clear the lysate. medchemexpress.com Protein concentration of the prepared lysates is determined using methods like the Bradford assay to allow for normalization of proteasome activity to the total protein content. medchemexpress.com Lysates are often diluted in assay buffer before incubation with the substrate. glpbio.compubcompare.ai Proper storage of lysates, such as at -80°C with avoidance of multiple freeze-thaw cycles, is important to maintain proteasome activity. adipogen.comsouth-bay-bio.comwindows.netubpbio.commedchemexpress.comabclonal.com
Considerations for Endogenous Protease Interference and Controls
Cellular lysates contain a variety of proteases, some of which could potentially cleave this compound, leading to overestimation of proteasome activity. To account for this endogenous protease interference, control reactions are essential. A common approach is to include a potent and specific proteasome inhibitor, such as MG-132 or ONX-0914, in parallel reactions. pubcompare.aiabcam.comnih.govubpbio.comubpbio.comnih.gov The fluorescence signal observed in the presence of the inhibitor represents the activity of non-proteasomal enzymes. abcam.comnih.govubpbio.com Subtracting this background fluorescence from the signal obtained in the absence of the inhibitor provides a more accurate measure of proteasome-specific activity. pubcompare.ai ONX-0914 is particularly relevant as a control when studying immunoproteasome activity with this compound, as it specifically targets the β5i subunit. nih.govaacrjournals.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in standard PubChem search results for the exact compound name, but related AMC-tagged peptides have CIDs (e.g., Ac-YVAD-AMC, CID 4337 nih.gov). The chemical formula is C₃₀H₃₂N₆O₇ and molecular weight is 588.6 Da. adipogen.comsouth-bay-bio.comwindows.netubpbio.comcaymanchem.comruixibiotech.com |
| 7-amino-4-methylcoumarin (B1665955) (AMC) | 10251 |
| MG-132 | 462203 |
| ONX-0914 | 16686030 |
| Bortezomib | 387185 |
| Ac-PAL-AMC | Not readily available in standard PubChem search results for the exact compound name. pubcompare.ainih.govnih.govubpbio.combiorxiv.orgaacrjournals.orgresearchgate.net |
| Suc-LLVY-AMC | 6434496 |
| Z-LLE-AMC | 138610 |
| Ac-WLA-AMC | Not readily available in standard PubChem search results for the exact compound name. nih.govnih.govnih.gov |
| Ac-KQL-AMC | Not readily available in standard PubChem search results for the exact compound name. nih.govubpbio.com |
Interactive Data Table Placeholder:
(As no specific raw data tables were found in the search results that could be directly presented, this section serves as a placeholder. In a live interactive environment, data from research findings on reaction kinetics, buffer optimization, or substrate concentration effects could be presented here.)
| Experiment Parameter | Condition 1 | Condition 2 | Result (e.g., Fluorescence Units/min) |
| (Example: Buffer pH) | (Example: pH 7.5) | (Example: pH 8.0) | (Example: 1500) |
| (Example: Substrate Conc.) | (Example: 50 µM) | (Example: 100 µM) | (Example: 3000) |
| (Example: Lysate Amount) | (Example: 10 µg) | (Example: 20 µg) | (Example: 2500) |
Kinetic Characterization of Immunoproteasome Activity
The use of this compound is fundamental to the kinetic characterization of immunoproteasome activity. By monitoring the rate of AMC release over time, researchers can determine key enzymatic parameters that describe the efficiency of the immunoproteasome's proteolytic function. These assays are commonly performed using purified proteasomes, cell lysates, or tissue extracts. ubpbio.comubpbio.com
Determination of Initial Reaction Rates
Initial reaction rates are determined by measuring the linear increase in fluorescence signal as this compound is cleaved over a short period. ubpbio.comubpbio.com In a typical assay, this compound is added to a reaction mixture containing the immunoproteasome source, and the fluorescence intensity is recorded at regular intervals using a fluorometer or microplate reader. medchemexpress.comubpbio.comubpbio.combiorxiv.org The initial velocity is calculated from the slope of the resulting fluorescence curve during the phase where the reaction rate is constant and substrate depletion is minimal. This initial rate is directly proportional to the enzyme activity under the specific assay conditions.
Michaelis-Menten Kinetics Analysis (Km, Vmax)
To gain a deeper understanding of the immunoproteasome's catalytic properties with respect to this compound, Michaelis-Menten kinetics analysis is performed. This involves measuring the initial reaction rates at various fixed enzyme concentrations and increasing concentrations of this compound. nih.govelifesciences.orgnih.gov The data are then typically plotted as reaction velocity versus substrate concentration, yielding a hyperbolic curve. From this curve, the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate, reflecting the catalytic efficiency. While specific Km and Vmax values for this compound with the immunoproteasome were not consistently available across the search results, the methodology of using varying substrate concentrations to derive these parameters is a standard application of this compound in kinetic studies. nih.govelifesciences.orgnih.gov
Characterization of Proteasome Modulators and Inhibitors
This compound is an essential tool for evaluating the potency and specificity of compounds that modulate or inhibit immunoproteasome activity. By measuring the impact of these compounds on the hydrolysis of this compound, researchers can quantify their inhibitory effects and investigate their mechanisms of action.
Assessment of Inhibitor Potency via IC50 Determination
The potency of a proteasome inhibitor is commonly assessed by determining its half-maximal inhibitory concentration (IC50). This involves performing this compound hydrolysis assays in the presence of a fixed concentration of immunoproteasome and varying concentrations of the inhibitor. elifesciences.orgportlandpress.comacs.orgnih.govmdx.ac.uk The decrease in this compound cleavage rate is measured for each inhibitor concentration, and the data are plotted as percentage inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting sigmoidal dose-response curve, representing the concentration of the inhibitor required to reduce the immunoproteasome activity by 50%. This compound assays have been successfully used to determine the potency of various immunoproteasome inhibitors. elifesciences.orgportlandpress.comacs.orgnih.govmdx.ac.uk For instance, the immunoproteasome inhibitor TIR-199 was shown to inhibit PSMB8-FLAG (β5i) with an IC50 of approximately 100 nM using this compound as the substrate. portlandpress.com
Mechanisms of Inhibition (e.g., Competitive, Non-competitive, Irreversible)
This compound assays can also provide insights into the mechanism by which an inhibitor affects immunoproteasome activity. By analyzing the effect of the inhibitor on the kinetic parameters (Km and Vmax) using varying concentrations of both the substrate (this compound) and the inhibitor, researchers can distinguish between different types of inhibition. mdx.ac.uk Competitive inhibitors typically increase the apparent Km without affecting Vmax, while non-competitive inhibitors decrease Vmax without affecting Km. Mixed inhibitors affect both parameters. mdx.ac.uk Irreversible inhibitors cause a progressive loss of enzyme activity over time, which can be monitored using kinetic assays with this compound. nih.gov ONX-0914, for example, has been described as an irreversible inhibitor targeting the β5i subunit. nih.gov MG-132, a broader proteasome inhibitor, is characterized as a reversible inhibitor. wikipedia.org
Specificity Profiling of Immunoproteasome Inhibitors (e.g., ONX-0914, MG 132)
A critical application of this compound is in profiling the specificity of proteasome inhibitors, particularly to differentiate between their effects on the immunoproteasome and the constitutive proteasome, as well as their selectivity among the different catalytic subunits. Since this compound is preferentially cleaved by the β5i subunit and is reported not to be cleaved by the constitutive β5c subunit, it is an ideal substrate for specifically assessing β5i activity. ubpbio.commobitec.comaacrjournals.orgnih.gov By comparing the inhibition of this compound hydrolysis with the inhibition of substrates specific for other proteasome subunits (e.g., Suc-LLVY-AMC for β5c and β5i, Z-LLE-AMC for β1c, Ac-PAL-AMC for β1i), the selectivity profile of an inhibitor can be determined. elifesciences.orgacs.orgaacrjournals.orgnih.govashpublications.orgnih.gov
Studies using this compound have demonstrated the selectivity of inhibitors like ONX-0914. ONX-0914 is a potent and selective inhibitor of the immunoproteasome, showing minimal cross-reactivity with the constitutive proteasome. cenmed.com Assays with this compound show that ONX-0914 effectively inhibits β5i activity. glpbio.comnih.gov For example, 5 µM ONX-0914 achieved almost complete inhibition (95%) of this compound hydrolysis, with very low residual signal at higher concentrations. nih.gov Compared to its effect on other subunits, ONX-0914 exhibits significant selectivity for β5i over β5c. nih.govcenmed.comadipogen.com Reported IC50 values for ONX-0914 against β5i are in the nanomolar range (e.g., 73 nM, ~100 nM), while its IC50 against β5c is considerably higher (e.g., 1.04 µM), indicating >10-fold selectivity. portlandpress.comadipogen.com
In contrast, MG-132, a widely used proteasome inhibitor, is less selective. While it inhibits the chymotrypsin-like activity (including β5i), it also inhibits other proteasome subunits and can have off-target effects on other proteases. nih.govwikipedia.org Using this compound in conjunction with substrates for other subunits allows for a comprehensive understanding of an inhibitor's specificity profile, highlighting the advantage of more selective inhibitors like ONX-0914 for targeting the immunoproteasome. nih.govelifesciences.orgaacrjournals.orgnih.govashpublications.orgnih.govnih.gov
Data Table: Inhibitor Potency Against Proteasome Subunits
| Compound | Target Subunit | Substrate Used | IC50 Value | Reference |
| ONX-0914 | β5i (LMP7) | This compound | ~100 nM | portlandpress.com |
| ONX-0914 | β5i (LMP7) | This compound | 73 nM | adipogen.com |
| ONX-0914 | β5c | - | 1.04 µM | adipogen.com |
| TIR-199 | β5i (PSMB8) | This compound | ~100 nM | portlandpress.com |
| MG-132 | Chymotrypsin-like (includes β5i) | - | 4 nM | wikipedia.org |
| MG-132 | β5i (LMP7) | - | 24 nM | nih.gov |
Note: IC50 values can vary depending on the experimental conditions and source of proteasome.
Role of Ac Anw Amc in Studying Proteasome Biology and Regulation
Investigating Immunoproteasome Activity in Response to Cellular Stimuli
Cellular stimuli, particularly inflammatory signals, are known to modulate the composition and activity of the proteasome system. Ac-ANW-AMC is instrumental in quantifying changes in immunoproteasome activity in response to such cues.
Interferon-gamma (IFN-γ) is a potent cytokine that plays a critical role in immune responses. Treatment of cells with IFN-γ is a well-established method to induce the expression of immunoproteasome subunits, including β1i (PSMB9), β2i (PSMB10), and β5i (PSMB8). Current time information in Pachuca de Soto, MX.nih.govfishersci.comtranscriptionfactor.orgfishersci.catocris.com Studies utilizing this compound have demonstrated a significant increase in β5i-specific activity following IFN-γ treatment. Current time information in Pachuca de Soto, MX.nih.govfishersci.comtranscriptionfactor.orgfishersci.ca This upregulation of activity, measured by the increased hydrolysis of this compound, correlates with the increased expression and incorporation of the β5i subunit into newly assembled immunoproteasomes. Current time information in Pachuca de Soto, MX.nih.gov
For instance, research in HeLa cells treated with IFN-γ showed a dramatic increase in this compound fluorescence intensity compared to untreated cells, indicating a substantial induction of β5i activity. Current time information in Pachuca de Soto, MX.nih.gov This highlights the utility of this compound as a sensitive indicator of IFN-γ-mediated immunoproteasome induction.
Studies have shown that while this compound hydrolysis dramatically increases upon IFN-γ treatment, the activity measured by constitutive-specific substrates may show different patterns, reflecting the altered subunit composition. Current time information in Pachuca de Soto, MX.nih.gov Combining this compound with specific immunoproteasome inhibitors, such as ONX-0914, further enhances the ability to isolate and quantify the specific contribution of the immunoproteasome's β5i subunit to the total cellular proteasome activity. fishersci.fiCurrent time information in Pachuca de Soto, MX.nih.govciteab.com
An example illustrating these dynamic changes is presented in the table below, summarizing representative data on the fold induction of AMC fluorescence intensity for different proteasome substrates in HeLa cells upon IFN-γ treatment:
| Substrate | Targeted Activity | Fold Induction (IFN-γ treated vs. untreated) | Citation |
| This compound | β5i (Immunoproteasome) | 14.8-fold increase | Current time information in Pachuca de Soto, MX.nih.gov |
| Suc-LLVY-AMC | β5 (Constitutive & Immunoproteasome) | >5-fold increase | nih.gov |
| Z-LLE-AMC | β1 (Constitutive) | ~1.5-fold increase | nih.gov |
| Ac-WLA-AMC | β5 (Constitutive) | Increased signal | Current time information in Pachuca de Soto, MX.nih.gov |
Note: Data is representative and actual fold induction may vary depending on experimental conditions.
Interferon-gamma (IFN-γ) Induced Immunoproteasome Upregulation
Functional Dissection of Proteasome Subtypes in Cellular Pathways
The ability of this compound to specifically report on β5i activity allows for the functional dissection of immunoproteasome involvement in various cellular pathways, distinguishing its roles from those of the constitutive proteasome.
A primary function of the immunoproteasome is to generate peptides for presentation by Major Histocompatibility Complex Class I (MHC-I) molecules to cytotoxic T lymphocytes. Current time information in Pachuca de Soto, MX.citeab.comguidetopharmacology.org These peptides, typically 8-11 amino acids in length, are produced by the proteolytic cleavage of intracellular proteins by the proteasome. The immunoproteasome, with its distinct catalytic subunits (β1i, β2i, β5i), generates a different repertoire of peptides compared to the constitutive proteasome, often with a preference for hydrophobic residues at the C-terminus, which is favorable for MHC-I binding. citeab.comguidetopharmacology.org
This compound, by specifically measuring β5i activity, is used to assess the contribution of this key subunit to the peptide generation process. Research has shown that modulating immunoproteasome activity, as measured by this compound hydrolysis, can impact the spectrum of peptides presented on MHC-I. nih.govguidetopharmacology.orgwikipedia.org For example, an immunoproteasome activator that enhanced this compound hydrolysis was found to expand the MHC-I immunopeptidome and unmask neoantigens on cancer cells. guidetopharmacology.orgwikipedia.org
Changes in proteasome activity and composition are often observed in dysregulated cellular states such as cancer and viral infections. Current time information in Pachuca de Soto, MX.nih.govtranscriptionfactor.orgfishersci.cafishersci.caamericanelements.comciteab.com this compound is a valuable tool for investigating the specific involvement of the immunoproteasome in these conditions.
In oncogenesis, altered proteasome activity can affect protein turnover, cell cycle progression, and the generation of tumor antigens. Studies have utilized this compound to characterize proteasome activity in different cancer cell types and patient samples, revealing variations in β5i activity that may be associated with disease progression or response to therapy. fishersci.caamericanelements.com For instance, research on gastric cancer cell lines used this compound to demonstrate the presence and activity of the immunoproteasome, highlighting distinct proteasome patterns in different cell types. americanelements.com
In viral infection models, the interplay between viruses and the host proteasome system is complex. Immunoproteasomes play a role in generating antiviral peptides, but some viruses have evolved mechanisms to evade this process. Current time information in Pachuca de Soto, MX.transcriptionfactor.orgfishersci.caciteab.com this compound can be used to monitor changes in β5i activity during viral infection, helping to elucidate how viruses influence the immunoproteasome and how this impacts the host's antiviral response. Current time information in Pachuca de Soto, MX.nih.govtranscriptionfactor.orgfishersci.caciteab.com Studies have investigated the relationship between immunoproteasome activity, measured using this compound, and cell sensitivity to viral infection or antiviral compounds. transcriptionfactor.orgfishersci.ca
These applications underscore the utility of this compound as a specific probe for dissecting the multifaceted roles of the immunoproteasome in both normal cellular function and in the context of diseases like cancer and viral infections.
Role in Inflammatory Processes and Immune Responses
High-Throughput Screening Applications
The fluorogenic nature of this compound makes it exceptionally well-suited for high-throughput screening (HTS) applications nih.govuni.lu. HTS allows for the rapid evaluation of large libraries of compounds for their effects on a specific biological target. In the context of proteasome research, HTS assays using fluorogenic substrates like this compound are routinely employed to identify molecules that modulate proteasome activity. The ability to perform these assays in multi-well plate formats and measure fluorescence using automated plate readers significantly increases the throughput and efficiency of screening campaigns wikipedia.orgwikipedia.orgmims.com.
The specificity of this compound for the immunoproteasome β5i subunit is particularly advantageous in HTS. It enables the targeted screening for modulators of this specific proteasome subtype without significant interference from the more abundant constitutive proteasome activity in many cell types.
A primary application of this compound in HTS is the identification of novel immunoproteasome-selective inhibitors nih.gov. By incubating the immunoproteasome (purified or in cell lysates) with this compound and a library of test compounds, researchers can measure the reduction in AMC fluorescence as an indicator of β5i inhibition. Compounds that significantly reduce the fluorescence signal are identified as potential inhibitors.
The use of this compound in parallel with substrates for other proteasome catalytic subunits (e.g., Suc-LLVY-AMC for constitutive and immunoproteasome β5/β5i activity, Ac-PAL-AMC for β1i activity) allows for the assessment of compound selectivity ebi.ac.ukuni.lunih.govciteab.com. This is crucial for identifying inhibitors that specifically target the immunoproteasome β5i subunit while sparing the constitutive proteasome or other immunoproteasome subunits, which can help minimize off-target effects and potential toxicity. Large-scale screening efforts using this compound have contributed to the discovery of compounds with varying degrees of selectivity and potency against the immunoproteasome nih.gov.
Data generated from HTS campaigns using this compound are instrumental in the identification and characterization of lead compounds for pre-clinical research. Once potential inhibitors are identified through initial screening, this compound is used in more detailed studies to determine their potency (e.g., IC50 values) and confirm their selectivity for the immunoproteasome β5i subunit citeab.com.
In pre-clinical research, this compound is used to evaluate the effects of lead compounds on immunoproteasome activity in various cellular models, including cancer cell lines and immune cells ebi.ac.uknih.govciteab.com. For instance, studies have used this compound to measure immunoproteasome activity in cells treated with potential therapeutic agents or in cells where specific genes related to proteasome function have been manipulated nih.govuni.lu. This helps researchers understand the mechanism of action of the lead compounds and their impact on immunoproteasome function in a more biologically relevant context. The data obtained from these assays contribute to the decision-making process regarding which compounds to advance to further pre-clinical testing and potentially to clinical trials.
While this compound is primarily a tool for measuring enzyme activity, the information gained from its use in HTS and subsequent characterization studies directly supports the identification and validation of lead compounds targeting the immunoproteasome for various therapeutic applications, including cancer and autoimmune diseases nih.govciteab.com.
Advanced Research Perspectives and Unanswered Questions
Elucidating the Substrate Specificity Determinants beyond P1 Residue
While Ac-ANW-AMC is known for its specificity towards the immunoproteasome's β5i subunit, primarily recognizing a tryptophan residue at the P1 position, research continues to explore the substrate specificity determinants beyond this single position. The proteasome's catalytic chamber interacts with substrates not only at the scissile bond (P1-P1') but also at positions upstream (P2, P3, P4, etc.) and downstream (P1', P2', etc.) of the cleavage site, known as the unprimed and primed sides, respectively. mdpi.comnih.gov
Studies comparing this compound (P1-Trp, P3-Ala) with peptides having reversed P1 and P3 residues, such as Ac-WLA-AMC (P1-Ala, P3-Trp), have demonstrated differential cleavage by immunoproteasome (β5i) and constitutive proteasome (β5c), respectively. researchgate.net This highlights the influence of residues beyond P1 on substrate recognition and cleavage efficiency. Although the P1 position, particularly the preference for hydrophobic residues like tryptophan by β5i, is a dominant factor, the P3 position has also been shown to play a role, with β5i preferring smaller residues at P3 compared to β5c which accommodates larger residues. researchgate.net Further research is needed to fully map the interactions within the primed and unprimed substrate channels and how they contribute to the distinct specificities of proteasome isoforms. mdpi.comnih.gov Understanding these determinants is crucial for the rational design of more highly selective substrates and inhibitors.
Structural Biology Approaches Utilizing this compound Derivatives
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are invaluable for understanding the molecular basis of enzyme-substrate interactions. While the crystal structure of the immunoproteasome has been reported, providing insights into the differences between constitutive and immunoproteasome active sites, direct structural information with this compound or its derivatives bound to the β5i active site is not yet widely available in the public domain. researchgate.netnih.gov
Utilizing non-cleavable or slowly cleavable analogs of this compound as probes in structural studies could provide high-resolution details of how the substrate binds within the β5i active site and the surrounding pockets (S1, S2, S3, etc.). Such structural information would complement kinetic and specificity data, offering a more complete picture of the molecular recognition process. This could involve modifying the scissile bond or introducing chemical groups that promote stable binding for crystallographic or cryo-EM analysis. These studies would be critical for visualizing the interactions of residues at P1, P2, P3, and potentially beyond, with the corresponding S1, S2, S3, and other pockets of the β5i subunit.
Interplay with Other Proteolytic Systems in Cellular Contexts
In a cellular environment, proteasomes function within a complex network of proteolytic systems, including other proteases like caspases, cathepsins, and the autophagy-lysosomal pathway. While this compound is considered relatively specific for the immunoproteasome's β5i subunit, particularly in cell lysates or with purified proteasomes, its potential hydrolysis or interaction with other cellular proteases in live cells requires further investigation. ubpbio.comnih.gov
Research utilizing this compound often involves lysing cells to measure immunoproteasome activity. medchemexpress.comubpbio.comglpbio.com However, in intact cells, the substrate must navigate cellular compartments and potentially encounter other enzymes. Studies employing selective inhibitors of other protease classes alongside this compound could help to definitively rule out off-target cleavage in complex cellular environments. researchgate.net Furthermore, exploring the impact of inhibiting or activating other proteolytic pathways on immunoproteasome activity, as measured by this compound cleavage, could reveal intricate regulatory mechanisms and potential crosstalk between these systems. For instance, research has shown that the immunoproteasome pathway can be influenced by factors like IFNβ, which is part of the innate immune signaling pathway involving TBK1. biorxiv.org Understanding this interplay is crucial for accurately interpreting results obtained using this compound in cellular studies and for comprehending the broader landscape of protein degradation and processing.
Development of this compound Analogs for Enhanced Specificity or Cellular Permeability
The development of this compound analogs with improved properties is an active area of research. While this compound is a valuable tool, limitations exist, particularly regarding cellular permeability for live-cell imaging or activity-based profiling in intact cells. mdpi.comnih.gov
Researchers are exploring modifications to the peptide sequence or the AMC fluorophore to enhance specificity for β5i over other proteasome subunits (like β5c) or other cellular proteases. researchgate.netnih.gov This could involve systematic variations at the P2, P3, or P1' positions based on emerging specificity data. researchgate.net Additionally, efforts are underway to develop cell-permeable versions of proteasome substrates and probes, potentially by incorporating chemical moieties that facilitate cellular uptake or utilizing different fluorophores or quenching strategies (e.g., FRET-based probes). mdpi.comnih.gov Such analogs would allow for real-time monitoring of immunoproteasome activity in living cells, providing dynamic insights into its regulation and function in various physiological and pathological processes. nih.gov
Applications in Proteomics and Activity-Based Profiling (excluding human clinical)
This compound and its derivatives are valuable tools in non-clinical proteomics and activity-based profiling (ABP) studies aimed at understanding proteasome function and identifying active proteases in biological samples. While this compound is primarily a substrate for measuring activity, analogs can be designed as activity-based probes.
In ABP, probes containing a reactive group are used to covalently label the active site of enzymes. By using this compound-based probes with appropriate reactive groups, researchers can selectively label the active β5i subunit in complex protein mixtures or cell lysates. Subsequent proteomic analysis (e.g., using mass spectrometry) can then identify and quantify the labeled β5i, providing insights into its activity levels under different conditions. nih.gov This approach can be used to study changes in immunoproteasome activity in various non-human biological models, such as animal models of disease or cell culture systems. biorxiv.orgnih.gov For example, this compound hydrolysis has been used to assess immunoproteasome activity in studies investigating neurodegenerative diseases in cellular and potentially animal models. biorxiv.org These applications contribute to a deeper understanding of the immunoproteasome's role in cellular processes and disease mechanisms, without involving human clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
